2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)22(26)24-12-4-5-16-6-7-17(13-20(16)24)23-21(25)14-28-19-10-8-18(27-3)9-11-19/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRMBUIPIKNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate can be acylated using isobutyryl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenoxy Acetamide Moiety: This step involves the reaction of the acylated tetrahydroquinoline with 4-methoxyphenoxyacetic acid, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the tetrahydroquinoline core or the methoxy group.
Reduction: Reduction reactions could target the carbonyl groups in the isobutyryl or acetamide moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a precursor for bioactive compounds.
Medicine: Investigation into its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural and functional differences between the target compound and related derivatives:
*Estimated based on structural similarity to G502-0093.
Key Observations:
- Conversely, the isobutyryl group in the target compound provides steric bulk and moderate lipophilicity, favoring membrane permeability .
- 7-Position Variations: The 2-(4-methoxyphenoxy)acetamide in the target compound differs from BE45611’s ethanediamide-linked 4-chlorophenethyl group.
- Core Structure Differences: Tetrahydroisoquinoline derivatives () exhibit distinct geometry compared to tetrahydroquinoline, influencing receptor selectivity (e.g., orexin vs. GPR139 targets) .
Research Findings and Gaps
- Receptor Selectivity: Tetrahydroquinoline derivatives with 7-position acetamides (e.g., BE45611) show activity in atherosclerosis models, but the target compound’s phenoxy group may shift selectivity toward CNS targets .
- Data Gaps: No direct pharmacological data exists for the target compound. Future studies should include in vitro assays (e.g., orexin receptor binding, HDAC inhibition) and molecular dynamics simulations (using methods from ) .
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a tetrahydroquinoline core and is characterized by its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
- Molecular Formula : C22H26N2O4
- Molecular Weight : 382.46 g/mol
The structure can be visualized as follows:
The biological activity of this compound is attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to interact with various cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Intercalation : The tetrahydroquinoline moiety may allow the compound to intercalate into DNA, affecting replication and transcription processes.
Biological Activities
Research indicates that 2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential in cancer therapy:
- A patent indicates that this compound substantially suppresses the growth of cancer stem cells (CSCs), which are often resistant to conventional therapies .
- In vitro studies have shown that it can inhibit proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound's structural characteristics suggest possible antimicrobial activity:
- Preliminary assays indicate effectiveness against specific bacterial strains, although detailed studies are needed to confirm these findings.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic pathways and optimization strategies for this compound?
The synthesis involves multi-step reactions, including:
- Amide coupling : Reaction between activated carboxylic acid derivatives (e.g., acyl chlorides) and the tetrahydroquinoline amine moiety under basic conditions (e.g., triethylamine) .
- Functional group protection : Methoxyphenoxy groups may require protection (e.g., benzyl ethers) to prevent undesired side reactions during synthesis .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity products. Yield optimization often depends on solvent choice (e.g., dichloromethane or DMF) and temperature control (e.g., −40°C for sensitive intermediates) .
Q. Which analytical methods are essential for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenoxy, tetrahydroquinoline, and amide functional groups. Key peaks include methoxy protons (~δ 3.8 ppm) and aromatic protons in the tetrahydroquinoline core .
- HPLC : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling enhance target identification and mechanistic studies?
- Docking simulations : Tools like AutoDock Vina predict interactions with biological targets (e.g., kinase enzymes) by analyzing the compound’s 3D structure and substituent effects (e.g., methoxyphenoxy’s role in hydrophobic binding) .
- Quantum chemical calculations : Assess reaction mechanisms (e.g., amide bond formation energetics) to optimize synthetic pathways .
- MD simulations : Study stability in biological matrices (e.g., plasma protein binding) to guide pharmacokinetic experiments .
Q. How can contradictory biological activity data in literature be resolved?
- Structural analogs comparison : Compare substituent effects using a table like:
- Assay standardization : Variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) can explain discrepancies. Replicate studies under controlled protocols .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Nanoparticle encapsulation : Use lipid-based carriers to improve absorption and reduce hepatic first-pass metabolism .
- LogP optimization : Adjust substituents (e.g., replacing methoxy with polar groups) to balance lipophilicity (target LogP ~2–3) .
Methodological Notes
- Synthesis troubleshooting : If yields drop below 50%, verify anhydrous conditions for moisture-sensitive steps (e.g., acyl chloride formation) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., Western blotting alongside cell viability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
